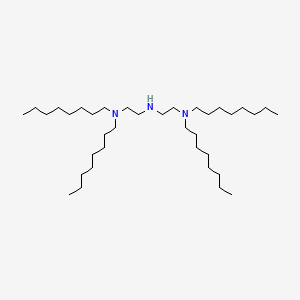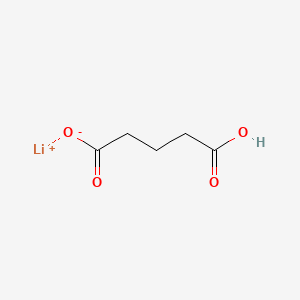
Lithium hydrogen glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hydrogen glutarate is a chemical compound that combines lithium, a highly reactive alkali metal, with hydrogen glutarate, a derivative of glutaric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium hydrogen glutarate can be synthesized through the reaction of lithium hydroxide with glutaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide reacts with glutaric acid to form this compound and water. The reaction conditions often involve controlled temperatures to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful handling of lithium compounds and glutaric acid, ensuring purity and consistency in the final product. Advanced techniques such as crystallization and filtration may be employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lithium salts and glutaric acid derivatives.
Reduction: Reduction reactions may lead to the formation of lithium glutarate and other reduced forms.
Substitution: Substitution reactions can occur with other acids or bases, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution Reagents: Various acids and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include different lithium salts, glutaric acid derivatives, and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Lithium hydrogen glutarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: It may have potential therapeutic applications, particularly in the treatment of mood disorders, similar to other lithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of lithium hydrogen glutarate involves its interaction with various molecular targets and pathways. It may inhibit certain enzymes and modulate neurotransmitter levels, similar to other lithium compounds. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Lithium Glutarate: Similar in structure but lacks the hydrogen component.
Lithium Succinate: Another lithium salt of a dicarboxylic acid, used in similar applications.
Lithium Citrate: Commonly used in medicine, particularly in the treatment of bipolar disorder.
Uniqueness: Lithium hydrogen glutarate is unique due to its specific combination of lithium and hydrogen glutarate, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
94333-47-8 |
|---|---|
Molekularformel |
C5H7LiO4 |
Molekulargewicht |
138.1 g/mol |
IUPAC-Name |
lithium;5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H8O4.Li/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
QBDYZFBUDLRWIZ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(CC(=O)O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
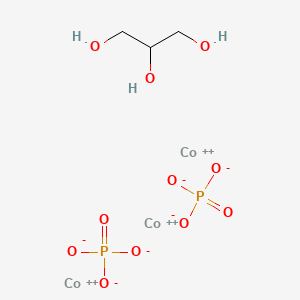
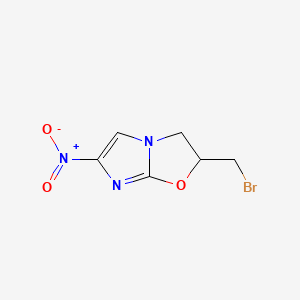
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)


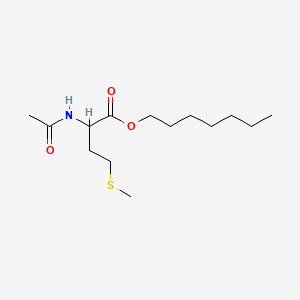
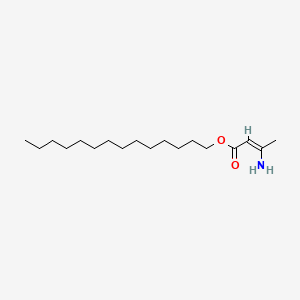
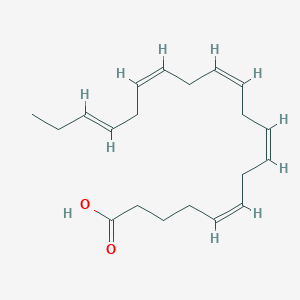

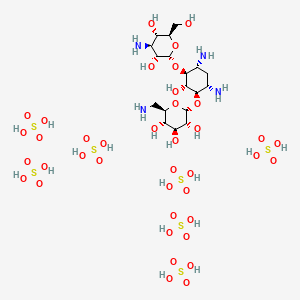
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
